
Methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate is an organic compound with the molecular formula C13H16O4. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hydroxy group attached to a pentenoate backbone. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the pentenoate backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in dimethylformamide as a solvent for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 5-oxo-4-(4-methoxyphenyl)pent-2-enoate.
Reduction: Formation of methyl 5-hydroxy-4-(4-methoxyphenyl)pentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate
- Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
- Methyl 5-hydroxy-4-methyloct-2-enoate
Uniqueness
Methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydroxy and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
164921-70-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-(4-methoxyphenyl)pent-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-16-12-6-3-10(4-7-12)11(9-14)5-8-13(15)17-2/h3-8,11,14H,9H2,1-2H3 |
InChI Key |
DSMZCKPNFSIAIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CO)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
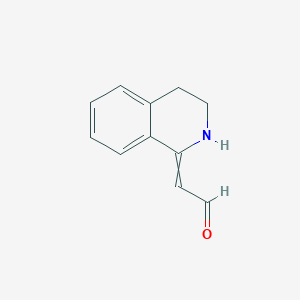
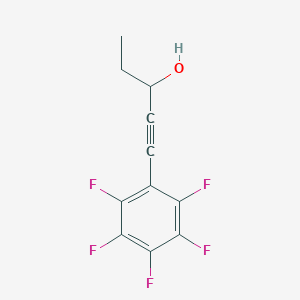
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
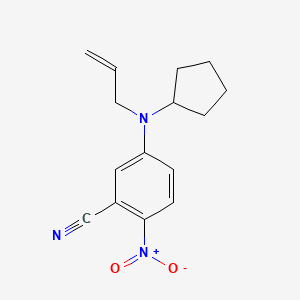
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
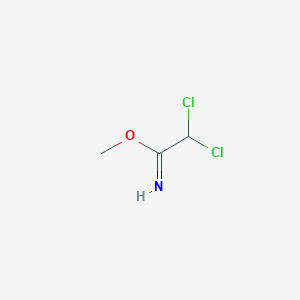
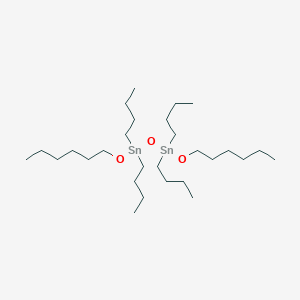
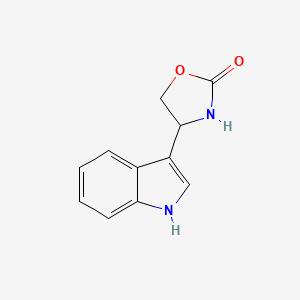
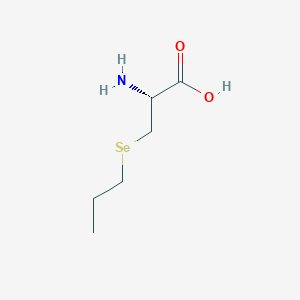
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

